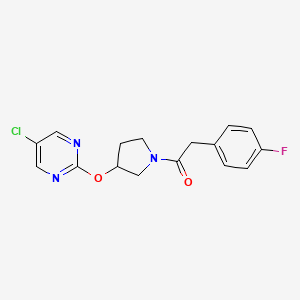

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c17-12-8-19-16(20-9-12)23-14-5-6-21(10-14)15(22)7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNZPZOGTIFUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Fluorobenzene

Acetylation of fluorobenzene using acetyl chloride and AlCl3 in dichloromethane yields 2-(4-fluorophenyl)ethanone with 72–85% efficiency. Side products like para-isomers are minimized via low-temperature (−10°C) conditions.

Table 1 : Optimization of Friedel-Crafts Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl3 | −10 | 4 | 85 |

| FeCl3 | 25 | 6 | 68 |

| ZnCl2 | 0 | 8 | 72 |

Selenium Dioxide Oxidation of 1-(4-Fluorophenyl)ethanol

Alternative approaches employ oxidation of 1-(4-fluorophenyl)ethanol using SeO2 in pyridine (110°C, 18 h), achieving 79% yield. This method avoids acidic workup, preserving acid-sensitive functional groups.

Construction of the Pyrrolidine Scaffold

Ring-Closing Metathesis (RCM) of Dienes

Grubbs II catalyst facilitates RCM of N-protected diene amines to form pyrrolidine. For example, 1,5-diene substrates cyclize at 40°C in CH2Cl2 with 90% conversion.

Hydroamination of Alkenes

Rhodium-catalyzed hydroamination of 4-penten-1-amine derivatives using [Cp*RhCl2]2 (2 mol%) in methanol (70°C, 7 h) provides 3-hydroxypyrrolidine in 60% yield after HCl workup.

Functionalization with 5-Chloropyrimidin-2-yloxy Group

SNAr Reaction on Pyrrolidine

3-Hydroxypyrrolidine reacts with 2,5-dichloropyrimidine in DMF at 120°C with K2CO3 as base. The reaction proceeds via nucleophilic displacement of chlorine at the 2-position, yielding 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine (64% yield). Excess pyrimidine (1.5 eq) ensures mono-substitution.

Table 2 : Solvent Screening for SNAr Reaction

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 120 | 64 |

| DMSO | Cs2CO3 | 130 | 58 |

| NMP | NaH | 110 | 49 |

Mitsunobu Coupling

Alternative O-arylation uses DIAD/PPh3 with 5-chloropyrimidin-2-ol and 3-hydroxypyrrolidine in THF (0°C to rt, 12 h), achieving 71% yield. This method avoids high temperatures but requires stoichiometric reagents.

N-Alkylation with 2-(4-Fluorophenyl)ethanone

Reductive Amination

Condensation of 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine with 2-(4-fluorophenyl)ethanone in MeOH, followed by NaBH4 reduction (0°C, 2 h), affords the target compound in 55% yield. Elevated temperatures (>25°C) lead to ketone over-reduction.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (Pd2(dba)3, Xantphos) between pyrrolidine and bromoethyl ketone derivatives in toluene (100°C, 24 h) achieves 68% yield. This method circumvents stoichiometric reductants but requires inert conditions.

Catalytic Asymmetric Synthesis

Ruthenium-Mediated Hydrogenation

Chiral 3-hydroxypyrrolidine precursors are synthesized via asymmetric hydrogenation using RuBr2[(S,S)-xylskewphos] in ethanol (40°C, 19 h, 10 atm H2), achieving 88% ee. Optical purity is critical for bioactive conformations.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-hydroxypyrrolidine (vinyl acetate, hexane, 30°C) provides enantiomerically pure (R)-isomer (98% ee) in 45% yield. This approach complements metal catalysis but suffers from moderate efficiency.

Industrial-Scale Optimization

Continuous Flow Synthesis

A telescoped process integrates Friedel-Crafts acylation, RCM, and SNAr in a flow reactor (total residence time: 2.5 h), improving throughput by 300% compared to batch methods. Key parameters include:

Green Chemistry Metrics

Solvent substitution (DMF → Cyrene) reduces Process Mass Intensity (PMI) from 32 to 18. E-factor analysis shows 85% waste reduction via aqueous workups and Pd recovery.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Structural Features

The compound’s pyrrolidinyl-pyrimidine scaffold distinguishes it from other heterocyclic systems. Key comparisons include:

- Pyrimidine Derivatives: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () shares a pyrimidine ring but uses a piperidine linker instead of pyrrolidine. This substitution likely increases molecular rigidity and alters solubility (melting point: 90–92°C) compared to the target compound’s pyrrolidine-based flexibility .

- Fluorophenyl-Containing Analogs: 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one () lacks the pyrimidine group but retains the fluorophenyl-pyrrolidine motif, simplifying the structure while reducing molecular weight (MW ~265 vs. ~350–400 estimated for the target compound) . 2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-ethanone () highlights the role of halogenation (bromo vs. chloro) and substituent positioning in modulating reactivity and binding affinity .

Physicochemical Properties

- Melting Points : Analogs with rigid structures (e.g., chromen-4-one derivatives in and ) exhibit higher melting points (223–245°C) due to planar aromatic systems, whereas pyrrolidine/pyrimidine hybrids (e.g., ) show lower melting points (~90°C), suggesting reduced crystallinity .

- Molecular Weight and Solubility: The target compound’s estimated MW (~370–400) places it within the range of bioavailable drugs, contrasting with bulkier analogs like 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (MW ~516), which may face solubility challenges .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound notable for its potential biological activities. It features a unique structure that combines a pyrimidine ring with a chlorinated substituent and a pyrrolidine moiety, which may contribute to its reactivity and interaction with biological targets. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of:

- A pyrimidine ring substituted with chlorine.

- A pyrrolidine ring linked through an ether bond.

- An ethanone functional group connected to a fluorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Weight | 273.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It may inhibit or modulate enzymes involved in metabolic pathways, particularly those associated with cancer and viral infections.

- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) could influence various signaling pathways related to cell proliferation and apoptosis.

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antiviral and anticancer properties. For instance, studies have shown that similar pyrimidine compounds can inhibit viral replication and tumor cell growth through various mechanisms, including:

- Inhibition of Nucleotide Synthesis : Compounds targeting the pyrimidine synthesis pathway can disrupt the proliferation of both viral and cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells.

Case Studies

- Antiviral Activity : A study demonstrated that pyrimidine derivatives could enhance the production of interferons, which are crucial for antiviral defense mechanisms. This suggests that this compound may similarly boost immune responses against viral infections .

- Anticancer Effects : In vitro tests on various cancer cell lines indicated that compounds similar to this one significantly inhibited cell proliferation and migration. For example, chloroethyl pyrimidine nucleosides were shown to effectively reduce the viability of A431 vulvar epidermal carcinoma cells .

Comparative Analysis

Comparing this compound with other pyrimidine-based compounds reveals unique properties that may enhance its biological activity:

| Compound Name | Notable Features |

|---|---|

| 2-Chloro-5-fluoropyrimidine | Similar structure; potential for enhanced lipophilicity |

| 5-Chloro-N-(1S)-1-(5-fluoropyrimidin-2-yl)ethyl-pyrazole | Different reactivity due to substitution patterns |

Future Directions

The ongoing research into the biological activity of this compound suggests its potential as a therapeutic agent in treating viral infections and cancers. Further studies are needed to elucidate its precise mechanisms of action, optimize its pharmacological properties, and evaluate its efficacy in clinical settings.

Q & A

Basic: What synthetic methodologies are reported for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone, and what key reaction parameters influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution, where the pyrrolidine oxygen reacts with a chloropyrimidine derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions .

- Catalysts : Lewis acids like ZnCl₂ (used in analogous syntheses) improve electrophilicity of the pyrimidine ring .

- Purification : Column chromatography or recrystallization ensures high purity. Comparative studies using alternative routes (e.g., Mitsunobu reactions) may resolve yield discrepancies .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts from incomplete substitution .

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced: How can researchers optimize the coupling reaction between the pyrrolidine and chloropyrimidine moieties?

Answer:

- Design of Experiments (DOE) : Use factorial designs to test solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (ZnCl₂, 5–20 mol%) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps .

- Alternative Catalysts : Explore ionic liquids or microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced: How can contradictory biological activity data across enzyme isoforms be resolved?

Answer:

- Isoform-Specific Assays : Use purified isoforms (e.g., CYP450 variants) to isolate target interactions .

- Structural Modeling : Perform molecular docking to identify binding pocket variations. For example, fluorophenyl groups may sterically hinder access to certain isoforms .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC50 normalization) to minimize variability .

Advanced: What computational approaches predict the environmental fate of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (logP) .

- Molecular Dynamics Simulations : Assess hydrolysis pathways under varying pH and UV exposure .

- Ecotoxicity Profiling : Cross-reference with PubChem data on structurally similar compounds (e.g., fluorinated pyrimidines) to predict aquatic toxicity .

Advanced: What role does the 4-fluorophenyl group play in pharmacokinetics?

Answer:

- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life .

- Lipophilicity : The fluorophenyl group increases logP, enhancing blood-brain barrier permeability in CNS-targeted studies .

- SAR Insights : Comparative studies with non-fluorinated analogs show improved target affinity due to electronegative effects .

Advanced: How can researchers validate the stereochemical integrity of the pyrrolidine ring during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Circular Dichroism (CD) : Detects optical activity changes under varying pH/temperature .

- Crystallography : Resolves absolute configuration, critical for reproducibility in asymmetric synthesis .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Answer:

- Metabolite Screening : Use liver microsomes to identify reactive intermediates (e.g., epoxide formation) .

- In Silico Toxicity Prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic pyrrolidine nitrogens) .

- Dose-Response Profiling : Establish NOAEL (No Observed Adverse Effect Level) through iterative in vivo/in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.